molecular formula C9H7BrO B133036 6-Bromo-1-indanone CAS No. 14548-39-1

6-Bromo-1-indanone

Cat. No.: B133036
CAS No.: 14548-39-1
M. Wt: 211.05 g/mol
InChI Key: SEQHEDQNODAFIU-UHFFFAOYSA-N
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Description

6-Bromo-1-indanone is an organic compound with the molecular formula C₉H₇BrO. It is a derivative of 1-indanone, where a bromine atom is substituted at the 6th position of the indanone ring. This compound is typically found as a white to yellow crystalline powder and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-indanone can be achieved through various methods. One common approach involves the bromination of 1-indanone. The reaction typically uses bromine (Br₂) in the presence of a solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Another method involves the cyclization of 3-(4-bromophenyl)propionic acid. This process uses trifluoromethanesulfonic acid as a catalyst in a solvent like dichloromethane. The reaction proceeds through a ring-closure mechanism to form this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The bromination process is carefully monitored to prevent over-bromination and to maintain the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-1-indanone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-indanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as monoamine oxidases (MAO). The bromine atom at the 6th position enhances its binding affinity to the enzyme’s active site, leading to inhibition of enzyme activity. This inhibition can result in various biological effects, such as reduced oxidative stress and modulation of neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-indanone: Similar in structure but with a chlorine atom instead of bromine.

    5-Bromo-1-indanone: Bromine atom is at the 5th position instead of the 6th.

    6-Fluoro-1-indanone: Fluorine atom substituted at the 6th position.

Uniqueness

6-Bromo-1-indanone is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. The bromine atom at the 6th position provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

6-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQHEDQNODAFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163053
Record name 1-Indanone, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-39-1
Record name 1-Indanone, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Indanone, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1-indanone
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Synthesis routes and methods I

Procedure details

To a 250 mL of flask was added 3-(4-bromo-phenyl)-propionic acid 38a (20.6 g, 90 mmol, ABCR) and dried in vacuo for 20 minutes followed by addition of 110 mL of anhydrous dichloromethane under nitrogen atmosphere, and then thionyl chloride (20 mL, 276 mmol) was added. The reaction mixture was heated to reflux overnight. The mixture was concentrated under reduced pressure to remove most solvent followed by addition of 100 mL of dichloromethane, and then aluminium trichloride (24.5 g, 25.8 mmol) was added. The generated gas was released. The mixture was warmed up to reflux and stirred overnight. The mixture was poured into 200 g of ice to form a copious amount of precipitates and filtered through silica gel. The filtrate was separated and the aqueous layer was extracted with 30 mL of dichloromethane. The combined organic extracts were dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the title compound 6-bromo-indan-1-one 38b (18.34 g, yield 96.6%) as a yellow solid.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Yield
96.6%

Synthesis routes and methods II

Procedure details

A mixture of 3-(4-bromophenyl)propanoic acid (26 g, 12 mmol) in SOCl2 (50 mL) was refluxed overnight, the mixture was concentrated, then added to AlCl3 (80 g, 61 mmol) in DCM (100 mL), the mixture was stirred at room temperature overnight. The mixture was quenched with HCl aqueous, extracted with DCM, washed with brine, dried over Na2SO4, concentrated to give 6-bromo-indan-1-one (12 g, 48%). 1H-NMR (CD3OD): 2.65 (m, 2H), 3.06 (m, 2H), 7.31 (m, 1H), 7.62 (m, 1H), 7.80 (m, 1H).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Thionyl chloride (15.6 g, 131.1 mmol) was added slowly to a solution of 3-(4-bromo-phenyl)-propionic acid (available from Transworld Chemicals, 10.0 g, 43.7 mmol) in 100 mL of dichloromethane at room temperature. The mixture was then heated at reflux for 14 h. After cooling to room temperature, the solvent and excess thionyl chloride were removed under reduced pressure to afford a yellow crude oil. The crude product was then dissolved in 100 mL of dichloromethane and aluminum chloride (17.5 g, 131.1 mmol) was added portionwise at room temperature. After heating at reflux for 5 h, the mixture was then slowly poured into ice-water, extracted with dichloromethane (3×50 mL), washed with brine (1×50 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (95:5 hexane/ethyl acetate) yielded the title compound (8.94 g, 97% yield) as a light yellow solid:
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Synthesis routes and methods IV

Procedure details

To chlorosulfuric acid (1.19 L) was added 3-(4-bromophenyl)propanoic acid (91.1 g) under ice cooling and the mixture was stirred for 2 hours. To H2O (2.00 L), the reaction mixture was slowly added under ice cooling, and extracted 6 times with CHCl3. The combined organic layers were washed with a saturated aqueous NaHCO3 solution, dried over Na2SO4 and concentrated under reduced pressure. To the resultant residue, MeOH was added and the mixture was heated to reflux for 30 minutes. A solid substance was obtained by filtration to give solid A. The filtrate was concentrated under reduced pressure and solid B was obtained in the same manner. Thereafter, the filtrate was again concentrated under reduced pressure and solid C was obtained in the same manner. Solids A, B and C were combined to obtain 6-bromo-2,3-dihydro-1H-inden-1-one (59.3 g, a light yellow solid).
Quantity
1.19 L
Type
reactant
Reaction Step One
Quantity
91.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

3-(4-Bromophenyl)propionic acid (162 g, 706 mmol) and thionyl chloride (155 mL, 2120 mmol) were refluxed for 90 minutes. The thionyl chloride was then removed under vacuum to yield an amber oil. This oil, aluminum chloride (109 g, 816 mmol), and dichloromethane (1000 mL) were refluxed for 90 minutes and then poured onto ice. Dilute hydrochloric acid was added and the mixture was extracted with diethyl ether. The organic layer was washed with 2N hydrochloric acid, water, aqueous sodium bicarbonate, water, and brine. The product was flash chromatographed on a 25×7 cm silica gel column and eluted with ethyl acetate/dichloromethane (5:95) to obtain a pale brown solid after removing solvent under vacuum, (142 g, 95%), 107-109° C. m.p.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1-indanone
Reactant of Route 2
6-Bromo-1-indanone
Reactant of Route 3
Reactant of Route 3
6-Bromo-1-indanone
Reactant of Route 4
6-Bromo-1-indanone
Reactant of Route 5
6-Bromo-1-indanone
Reactant of Route 6
Reactant of Route 6
6-Bromo-1-indanone
Customer
Q & A

Q1: What is the significance of 6-Bromo-1-indanone in the synthesis of 5-Methanesulfonamido-6-(2,4-Difluorophenylthio)-1-Indanone?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 5-Methanesulfonamido-6-(2,4-Difluorophenylthio)-1-Indanone. The provided research article describes the preparation of the ethylene ketal of 5-nitro-6-bromo-1-indanone (compound 6) starting from N-(6-Bromo-5-indanyl)-acetamide (compound 1). [] This intermediate (compound 6) is then further modified to introduce the 6-thiosubstituted-5-amino indanone derivative (compound 10), showcasing the importance of this compound in building the core structure of the target molecule. []

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